乙二胺四乙酸四钠盐水合物

描述

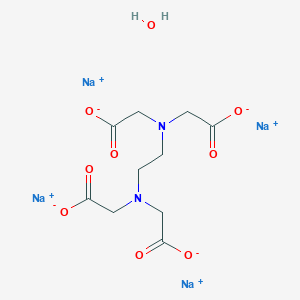

Ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA·Na4) is a chelating agent that has the ability to bind to metal ions, which can affect the solubility and reactivity of the ions. It is commonly used in various applications, including medical treatments for heavy metal poisoning, as an anticoagulant in blood samples, and in the dissolution of calcium-containing renal calculi.

Synthesis Analysis

The synthesis of ethylenediaminetetraacetic acid disodium salt nanoparticles has been demonstrated within a lamellar liquid crystal system. By incorporating a 3 wt% aqueous solution of the disodium salt into the lamellar liquid crystal of the Triton X-100/n-C10H21OH/H2O system, nanoparticles with a size of approximately 5-6 nm and a relatively narrow distribution were produced . This innovative approach to nanoparticle synthesis could have implications for the production of EDTA·Na4 and its applications in various fields.

Molecular Structure Analysis

The molecular structure of EDTA·Na4 is characterized by its ability to form supramolecular aggregates, which are influenced by the pH of the solution. These aggregates have been observed to change in the ultraviolet region, particularly between pH 4 and 8, which corresponds to the deprotonation of the third ionizable group with a pK of 6.2 . The formation of these aggregates is reversible and is contingent upon the addition or removal of a single proton equivalent.

Chemical Reactions Analysis

EDTA·Na4 is known for its role in dissolving renal calculi, especially those containing calcium. The dissolution process has been studied using polarizing microscopy and scanning electron microscopy, revealing that EDTA·Na4 has a significant dissolving effect on struvite calculi. The presence of trypsin was found to accelerate the dissolving effect of EDTA·Na4 on the surface of the calculi, suggesting that while trypsin does not dissolve the calculi directly, it aids in the permeation of the solution into the calculi .

Physical and Chemical Properties Analysis

The physical and chemical properties of EDTA·Na4 are influenced by its pH-dependent behavior. The formation of supramolecular aggregates, as suggested by size-exclusion chromatography, dialysis, and cryo-electron microscopy, indicates that the molecular weight of these aggregates ranges from 10,000 to 15,000 . Additionally, the presence of EDTA disodium salt nanoparticles within a lamellar liquid crystal has been shown to improve the lubrication properties of the system, which could have practical applications in industrial lubrication .

科研应用

肾结石溶解

乙二胺四乙酸四钠盐水合物(EDTA)已被研究用于溶解肾结石,特别是那些含有钙的结石。研究表明,EDTA可以显著影响磷酸镁结石中晶体成分的溶解性。胰蛋白酶与EDTA联合使用时,可以增强对磷酸镁和草酸钙结石的溶解效果(Kuwahara et al., 1978)。

致突变潜能评估

已进行了有关EDTA二钠盐在小鼠中致突变潜能的研究。该研究重点关注骨髓微核的潜在诱导、显性致死突变以及精子头部异常。尽管观察到微核多染红细胞呈剂量依赖性增加,但EDTA并未显著改变睾丸或附睾重量和组织学,也未显著增加精子头部异常或着床后胚胎死亡的发生率(Muralidhara & Narasimhamurthy, 1991)。

依赖pH值的超分子聚集体

EDTA四钠盐水合物已经表现出依赖pH值的光密度变化,表明形成了超分子聚集体。这一特性对各种科学应用至关重要,这些聚集体的分子量和结构细节已经得到深入研究(Müller & Haeberli, 1994)。

在超临界二氧化碳中的溶解度

已经测量和相关了类似EDTA二钠盐水合物的抗氧化剂在超临界二氧化碳中的溶解度,为工业应用和科学研究提供了宝贵的见解。半经验方程被应用于找到实验数据的相关关系(Wang & Wu, 2016)。

根管治疗和牙科

EDTA因其在根管治疗和牙科中的应用而广受认可,特别是由于其与金属的结合和螯合能力。它与牙本质中的钙离子相互作用,形成可溶性的钙螯合物,这是其在牙科程序中应用的关键方面(Mohammadi et al., 2013)。

Safety And Hazards

Ethylenediaminetetraacetic acid tetrasodium salt hydrate is harmful if swallowed or inhaled . If swallowed, rinse mouth and do not induce vomiting . Wear eye protection/face protection . If it gets in the eyes, rinse cautiously with water for several minutes . Remove contact lenses, if present and easy to do .

性质

IUPAC Name |

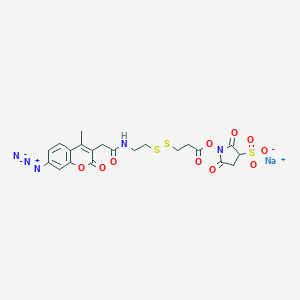

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.4Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;1H2/q;4*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFFSKMBMYHTAE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2Na4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylenediaminetetraacetic acid tetrasodium salt hydrate | |

CAS RN |

194491-31-1 | |

| Record name | Ethylenediamine-N,N,N',N'-tetraacetic acid tetrasodium salt, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)